5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione
Description
Properties
Molecular Formula |
C14H10O3S |
|---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
5-phenylmethoxy-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C14H10O3S/c18-14-16-12-7-6-11(8-13(12)17-14)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
UZKVKYJLJVQTHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=S)O3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Benzyloxy Benzo D 1 2 Dioxole 2 Thione
Retrospective Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. This process involves imaginary bond cleavages, known as disconnections, which correspond to the reverse of known chemical reactions.
For 5-(Benzyloxy)benzo[d] nih.govnih.govdioxole-2-thione, the primary disconnections focus on the key functional groups: the thione, the dioxole ring, and the benzyloxy ether.
C=S Bond (Thione): The most logical final-step disconnection is the conversion of the thione (C=S) back to its corresponding carbonyl (C=O). This identifies 5-(Benzyloxy)benzo[d] nih.govnih.govdioxol-2-one as the immediate precursor. This transformation is the reverse of a standard thionation reaction.
Dioxole Ring: The benzo[d] nih.govnih.govdioxol-2-one structure can be disconnected across the two ether linkages of the dioxole ring. This retrosynthetic step leads back to a substituted catechol, specifically 4-(Benzyloxy)catechol, and a carbonyl source, such as phosgene (B1210022) or a phosgene equivalent.
C-O Bond (Benzyloxy Ether): The final key disconnection breaks the ether bond of the benzyloxy group. This points to 3,4-dihydroxybenzoic acid (protocatechuic acid) or 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) as plausible starting materials, requiring a selective protection strategy to install the benzyl (B1604629) group.
This analysis outlines a synthetic pathway that begins with a substituted dihydroxybenzene, proceeds through the formation of the benzodioxole core, and concludes with the introduction of the thione functionality.
Approaches to the Benzo[d]nih.govnih.govdioxole Core (e.g., from Catechol derivatives)
The formation of the benzo[d] nih.govnih.govdioxole ring system is a cornerstone of this synthesis, with catechol (1,2-dihydroxybenzene) and its derivatives serving as the primary building blocks. google.comwikipedia.org The strategy involves reacting the two adjacent hydroxyl groups of the catechol moiety with a single carbon electrophile to form the five-membered dioxole ring.
For the target molecule, the key intermediate is a catechol substituted with a benzyloxy group. A common and effective starting material for this is protocatechuic acid (3,4-dihydroxybenzoic acid). nih.govnih.gov The synthesis proceeds by first selectively protecting the 4-hydroxyl group as a benzyl ether. This intermediate, 4-(Benzyloxy)-3-hydroxybenzoic acid, can then be converted into the crucial precursor, 4-(Benzyloxy)catechol .
Once the appropriately substituted catechol is obtained, cyclization to form the dioxol-2-one ring is typically achieved by reaction with a phosgene equivalent. Triphosgene (B27547), a stable solid, is often preferred over gaseous phosgene for safety and ease of handling. The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl generated during the condensation.
An alternative approach involves the reaction of the catechol derivative with a dihaloalkane, such as dichloromethane, in the presence of a base, though this method is more common for forming simple methylenedioxy bridges rather than the 2-oxo or 2-thione derivatives. google.com
Introduction of the Thione Functionality (e.g., Thionation reactions)
The conversion of a carbonyl group to a thiocarbonyl (thione) is a well-established transformation in organic synthesis. For the synthesis of 5-(Benzyloxy)benzo[d] nih.govnih.govdioxole-2-thione, this step involves the thionation of its carbonyl precursor, 5-(Benzyloxy)benzo[d] nih.govnih.govdioxol-2-one.
The most widely used reagent for this purpose is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.gov This reagent is effective for the thionation of a wide variety of carbonyl compounds, including esters, lactones, amides, and ketones. The cyclic carbonate structure of the precursor is essentially a diester, making it a suitable substrate for Lawesson's reagent. The reaction typically involves heating the carbonyl compound with Lawesson's reagent in an anhydrous, inert solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). nih.gov
Another classic thionating agent is phosphorus pentasulfide (P₄S₁₀), although Lawesson's reagent often provides better yields and cleaner reactions for more sensitive substrates.
A more direct, albeit potentially lower-yielding, route could involve the direct cyclization of 4-(Benzyloxy)catechol with thiophosgene (B130339) (CSCl₂). This approach combines the formation of the dioxole ring and the introduction of the thione in a single step, analogous to syntheses of related benzoxathiole-2-thiones. mdpi.com
Installation of the Benzyloxy Moiety
The timing of the introduction of the benzyloxy group is a critical strategic decision. Introducing it early in the synthesis, prior to the formation of the benzodioxole ring, is generally the preferred strategy. This avoids potential side reactions and selectivity issues that could arise from attempting to functionalize the pre-formed benzodioxole ring system.
The synthesis typically starts with a commercially available catechol derivative that already possesses a third functional group for modification, such as protocatechuic acid or protocatechuic aldehyde. nih.gov The two phenolic hydroxyl groups in these molecules have different acidities and steric environments, allowing for selective protection. The 4-hydroxyl group is generally more reactive towards alkylation.
The standard procedure for benzylation involves reacting the chosen precursor with benzyl bromide or benzyl chloride in the presence of a base. prepchem.com Common bases used for this Williamson ether synthesis include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Careful control of stoichiometry (using approximately one equivalent of the benzyl halide and base) favors mono-alkylation, yielding the desired 4-benzyloxy derivative.
Conventional Synthetic Routes and Precursor Utilization
Based on the retrosynthetic analysis, a plausible multi-step synthetic route for 5-(Benzyloxy)benzo[d] nih.govnih.govdioxole-2-thione can be constructed. This pathway emphasizes the derivatization of key intermediates to build the target molecule's complexity step-by-step.
Multi-step Syntheses and Intermediate Derivatization
A logical forward synthesis is outlined below:
Selective Benzylation of Protocatechuic Acid: The synthesis begins with the selective etherification of 3,4-dihydroxybenzoic acid. Reaction with one equivalent of benzyl bromide in the presence of a base like potassium carbonate yields 4-(Benzyloxy)-3-hydroxybenzoic acid . This intermediate is a key precursor where one of the phenolic groups is protected.
Conversion to 4-(Benzyloxy)catechol: The carboxylic acid group of 4-(Benzyloxy)-3-hydroxybenzoic acid must be converted into a hydroxyl group. This can be accomplished through various methods, such as a Curtius rearrangement or a Baeyer-Villiger oxidation of the corresponding aldehyde, to produce 4-(Benzyloxy)catechol .
Formation of the Cyclic Carbonate: The resulting 4-(Benzyloxy)catechol is then cyclized to form the dioxol-2-one ring. This is achieved by reacting it with a phosgene equivalent, such as triphosgene, in the presence of an organic base like pyridine. This step yields the key intermediate 5-(Benzyloxy)benzo[d] nih.govnih.govdioxol-2-one .
Thionation: The final step is the conversion of the carbonyl group of the cyclic carbonate to a thione. This is accomplished by treating 5-(Benzyloxy)benzo[d] nih.govnih.govdioxol-2-one with Lawesson's reagent in a suitable solvent under reflux conditions to afford the final product, 5-(Benzyloxy)benzo[d] nih.govnih.govdioxole-2-thione .
This multi-step approach allows for purification and characterization of intermediates at each stage, ensuring the integrity of the final product.
Optimization of Reaction Conditions and Yields
For the benzylation step , reaction conditions can be fine-tuned by screening different base-solvent combinations. For instance, using a stronger base like sodium hydride in THF might proceed at lower temperatures but requires stricter anhydrous conditions. The temperature and reaction time are also critical variables to control the selectivity between mono- and di-benzylation.
In the cyclization to form the dioxol-2-one, the rate of addition of the phosgene equivalent and the reaction temperature must be carefully controlled to avoid polymerization or side reactions. The choice of base can also influence the reaction rate and yield.
The thionation step using Lawesson's reagent is often the most critical for optimization. While traditional heating under reflux is common, studies on analogous thionations have shown that microwave irradiation can significantly reduce reaction times from hours to minutes and improve yields. nih.gov The stoichiometry of Lawesson's reagent is also important; typically, 0.5 to 0.6 equivalents are used per carbonyl group.
Below is a table summarizing typical conditions for analogous key transformations found in the literature.
| Transformation | Reagents & Conditions | Typical Yields |
| Phenol (B47542) Benzylation | Benzyl Bromide, K₂CO₃, DMF, Room Temp to 60°C | 70-95% |
| Dioxol-2-one Formation | Catechol, Triphosgene, Pyridine, CH₂Cl₂, 0°C to RT | 60-85% |
| Carbonyl Thionation | Lawesson's Reagent, Toluene or THF, Reflux | 75-90% |
| Thionation (Microwave) | Lawesson's Reagent, DCM, 100°C, 10-20 min | 76-85% nih.gov |
Advanced and Sustainable Synthetic Strategies
Modern organic synthesis increasingly emphasizes the development of methods that are not only effective but also environmentally benign and resource-efficient. For a target molecule like 5-(Benzyloxy)benzo[d] rsc.orgresearchgate.netdioxole-2-thione, this involves leveraging technologies that can accelerate reaction rates, reduce waste, and employ catalytic systems over stoichiometric reagents.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a valuable technology for accelerating a wide variety of organic reactions. rsc.org The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. acs.orgresearchgate.net
For the synthesis of the benzo[d] rsc.orgresearchgate.netdioxole core, microwave irradiation has been shown to be highly effective. For instance, the reaction of catechol with benzoic acid derivatives in the presence of polyphosphoric acid as both a catalyst and solvent can be completed in seconds to minutes under microwave heating, a significant improvement over conventional methods. researchgate.net
A plausible microwave-assisted pathway to 5-(Benzyloxy)benzo[d] rsc.orgresearchgate.netdioxole-2-thione would likely involve a two-step process:
Formation of the Carbonate Intermediate: The precursor, 4-benzyloxycatechol, would be reacted with a carbonyl source (e.g., triphosgene or a dialkyl carbonate) under microwave irradiation to form the cyclic carbonate, 5-(benzyloxy)benzo[d] rsc.orgresearchgate.netdioxole-2-one.
Thionation: The resulting carbonate intermediate would then be thionated using a reagent such as Lawesson's Reagent, also under microwave conditions. This step converts the carbonyl group (C=O) into a thiocarbonyl group (C=S). Microwave heating has been successfully used for thionation reactions, often resulting in faster and cleaner conversions. organic-chemistry.org
The following table compares the reaction times and yields for a representative benzodioxole synthesis under conventional and microwave conditions, illustrating the typical advantages of MAOS.
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours | 30-120 seconds |
| Yield | Moderate | High (e.g., 75-85%) |
| Energy Consumption | High | Low |
| Solvent Use | Often requires high-boiling solvents | Can be performed with minimal or no solvent |
The principles of green chemistry are integral to the development of modern synthetic routes. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, energy consumption, and the use of hazardous substances. rsc.org
The synthesis of 5-(Benzyloxy)benzo[d] rsc.orgresearchgate.netdioxole-2-thione can incorporate several green chemistry principles:
Atom Economy: The ideal synthesis would maximize the incorporation of all reactant atoms into the final product. The cycloaddition of carbon dioxide (CO2) to an epoxide precursor to form a cyclic carbonate is a prime example of a 100% atom-economical reaction. mdpi.com A synthetic route starting from 4-benzyloxycatechol could be adapted to use CO2 or a derivative as the C1 source for the dioxole ring, enhancing atom economy.
Use of Renewable Feedstocks: Utilizing CO2 as a C1 building block transforms a greenhouse gas into a valuable chemical, aligning with the goal of using renewable resources. benthamopen.com
Catalysis: Employing catalytic rather than stoichiometric reagents reduces waste. Catalytic systems for the formation of the cyclic carbonate ring from diols or epoxides are well-developed and represent a greener alternative to stoichiometric reagents like phosgene derivatives. rsc.orgresearchgate.net
Energy Efficiency: As discussed, microwave-assisted synthesis is significantly more energy-efficient than conventional heating, contributing to a greener process. rsc.orgresearchgate.net
The table below summarizes how green chemistry principles can be applied to the synthesis of the target compound.
| Principle | Application in Synthesis | Benefit |
|---|---|---|
| Atom Economy | Using CO2 or its equivalent for ring formation. | Minimizes waste by incorporating all reactant atoms. |
| Safer Solvents & Reagents | Replacing hazardous reagents like thiophosgene with safer alternatives. | Reduces risk to chemists and the environment. |
| Energy Efficiency | Employing microwave-assisted heating. rsc.org | Lowers energy consumption and reduces reaction times. |
| Catalysis | Using catalysts for cyclic carbonate formation. benthamopen.comresearchgate.net | Avoids stoichiometric waste and allows for catalyst recycling. |
Catalysis is a cornerstone of efficient and sustainable synthesis. For the target molecule, catalytic methods can be applied to the formation of the core ring structure, while the thionation step often relies on established stoichiometric reagents.
Benzo[d] rsc.orgresearchgate.netdioxole Ring Formation: The formation of the 2-oxo-benzo[d] rsc.orgresearchgate.netdioxole (cyclic carbonate) ring from a catechol precursor is a key step that can be achieved catalytically. Modern approaches focus on the cycloaddition of CO2 to diols or epoxides. benthamopen.com While the direct catalytic synthesis from a catechol (a diol) and CO2 is challenging, various catalytic systems, including N-heterocyclic carbenes and mixed metal oxides, have been developed for related diol-to-carbonate conversions. rsc.orgresearchgate.net These catalysts facilitate the reaction under milder conditions and with higher efficiency than non-catalytic methods.
Thione Formation: The conversion of the cyclic carbonate intermediate to the final cyclic thionocarbonate (a thione) is most commonly achieved using stoichiometric thionating agents. Lawesson's reagent is a mild and effective choice for this transformation, converting carbonyls to thiocarbonyls with high chemoselectivity. organic-chemistry.orgnih.gov While highly efficient, this step is stoichiometric and generates phosphorus-based byproducts. The development of a truly catalytic thionation process for cyclic carbonates remains a significant challenge in synthetic chemistry.
Chemical Reactivity and Transformations of 5 Benzyloxy Benzo D 1 2 Dioxole 2 Thione
Reactivity of the Thione Functional Group
The thiocarbonyl group (C=S) is the central feature of the molecule's reactivity. Unlike its oxygen analog, the carbonyl group (C=O), the thiocarbonyl group has a lower bond dissociation energy and greater polarizability. This makes the carbon atom a soft electrophile and the sulfur atom a soft nucleophile, governing its interactions with various reagents.
Nucleophilic Additions and Substitutions at the Thiocarbonyl Center
The carbon atom of the thiocarbonyl group is electrophilic due to the electronegativity of the adjacent oxygen and sulfur atoms, making it susceptible to attack by nucleophiles. This reaction is a fundamental process for thiocarbonyl compounds. libretexts.org The reaction of cyclic thionocarbonates with nucleophiles can proceed via attack at the thiocarbonyl carbon or at the ring carbons adjacent to the oxygen atoms. acs.org
When strong, "hard" nucleophiles react with cyclic thionocarbamates, which are structurally related to thionocarbonates, they tend to attack the thione group. This initial addition leads to a tetrahedral intermediate, which can then undergo ring-opening through either C–O or C–N bond cleavage. researchgate.net Similarly, for 5-(Benzyloxy)benzo[d] chemrxiv.orgambeed.comdioxole-2-thione, nucleophilic attack would form a transient tetrahedral intermediate. The subsequent reaction pathway would depend on the nature of the nucleophile and the reaction conditions. Given the stability of the benzodioxole ring system, reactions that preserve the ring are often favored.
Table 1: Predicted Nucleophilic Addition Reactions
| Nucleophile (Nu⁻) | Reagent Example | Predicted Intermediate/Product |
| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Reduction to the corresponding methylene (B1212753) group or thiol. |
| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOMe) | Potential ring opening or substitution. |
| Amine (R₂NH) | Diethylamine (Et₂NH) | Formation of a dithiocarbamate (B8719985) derivative after ring opening. |
| Organometallic (R⁻) | Grignard Reagent (RMgBr) | Formation of a tertiary thiol after hydrolysis. |
Oxidation Pathways to Sulfoxides and Sulfones
The sulfur atom in the thione group is readily oxidized. Oxidation of thiocarbonyl compounds can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can convert thiols to disulfides, while stronger oxidation of sulfides can yield sulfoxides and subsequently sulfones. libretexts.org The oxidation of thiones typically first yields sulfines (thione S-oxides), which are often unstable and can be further oxidized to the corresponding ketone. rsc.org
For 5-(Benzyloxy)benzo[d] chemrxiv.orgambeed.comdioxole-2-thione, oxidation with reagents like hydrogen peroxide or peroxy acids is expected to convert the thione initially to a highly reactive sulfine. libretexts.org This intermediate could potentially be isolated under carefully controlled conditions but is more likely to undergo further reaction. Vigorous oxidation would likely lead to the formation of the corresponding ketone, 5-(benzyloxy)benzo[d] chemrxiv.orgambeed.comdioxol-2-one, with the extrusion of sulfur oxides. cdnsciencepub.com
Table 2: Potential Oxidation Reactions
| Oxidizing Agent | Predicted Intermediate | Final Product |
| m-Chloroperoxybenzoic acid (m-CPBA) | 5-(Benzyloxy)benzo[d] chemrxiv.orgambeed.comdioxole-2-sulfine | 5-(Benzyloxy)benzo[d] chemrxiv.orgambeed.comdioxol-2-one |
| Hydrogen Peroxide (H₂O₂) | 5-(Benzyloxy)benzo[d] chemrxiv.orgambeed.comdioxole-2-sulfine | 5-(Benzyloxy)benzo[d] chemrxiv.orgambeed.comdioxol-2-one |
| Ozone (O₃) | 5-(Benzyloxy)benzo[d] chemrxiv.orgambeed.comdioxole-2-sulfine | 5-(Benzyloxy)benzo[d] chemrxiv.orgambeed.comdioxol-2-one |
Reduction Reactions and Hydrogenation
The thiocarbonyl group can be reduced to either a thiol or a methylene group. Catalytic hydrogenation, for instance with catalysts like Raney Nickel, is a common method for such transformations. rsc.org However, this method would also likely cleave the benzyloxy group (see section 3.2). Metal hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also be employed for the reduction of the C=S bond. The expected product would be 5-(benzyloxy)benzo[d] chemrxiv.orgambeed.comdioxole-2-thiol, which would exist in equilibrium with its thione tautomer.
Cycloaddition Reactions Involving the Thione
The C=S double bond of the thione can participate as a 2π component in cycloaddition reactions. These reactions are powerful methods for constructing ring systems.
Diels-Alder Reaction : The thiocarbonyl group can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. wikipedia.orgorganic-chemistry.org These reactions lead to the formation of six-membered sulfur-containing heterocycles. The reactivity of the thione as a dienophile is enhanced by the electron-withdrawing nature of the adjacent oxygen atoms in the dioxole ring. This type of reaction, known as a hetero-Diels-Alder reaction, is a versatile tool for synthesizing heterocyclic compounds. acs.org
1,3-Dipolar Cycloaddition : Thiones are excellent dipolarophiles and react with 1,3-dipoles such as nitrile oxides, azides, and diazomethane (B1218177) to form five-membered heterocyclic rings. organic-chemistry.orgnih.gov This reaction, often called the Huisgen cycloaddition, proceeds in a concerted, stereoconservative manner. organic-chemistry.org The reaction of 5-(Benzyloxy)benzo[d] chemrxiv.orgambeed.comdioxole-2-thione with a 1,3-dipole would yield a spiro-heterocycle, where the new ring is attached at the C-2 position of the benzodioxole system. diva-portal.orgnih.gov
Thione-Thiol Tautomerism and its Mechanistic Implications
Thione-containing compounds can exist in equilibrium with their thiol tautomers. researchgate.net For 5-(Benzyloxy)benzo[d] chemrxiv.orgambeed.comdioxole-2-thione, this equilibrium would involve the thione form and the aromatic thiol form, 2-mercapto-5-(benzyloxy)benzo[d] chemrxiv.orgambeed.comdioxole.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the molecule. cdnsciencepub.com In general, the thione form is thermodynamically more stable and predominates, particularly in the gas phase and in polar solvents. scispace.comnih.govias.ac.in The thiol form, however, can be favored in nonpolar solvents. cdnsciencepub.com This tautomerism has significant mechanistic implications, as the two forms exhibit different reactivity. The thione form reacts at the sulfur atom with soft electrophiles, while the thiol form, with its nucleophilic sulfur atom, can undergo reactions typical of thiols, such as alkylation or oxidation to disulfides. nih.gov The tautomerization process can be catalyzed by acids or bases and may proceed through radical intermediates under certain conditions. mtak.hu
Reactions of the Benzyloxy Substituent
The benzyloxy group (-OCH₂Ph) is a common protecting group for phenols due to its stability under a wide range of conditions. Its primary mode of reaction is cleavage of the benzyl-oxygen bond to regenerate the phenol (B47542).
The most common method for debenzylation is catalytic hydrogenolysis. ambeed.com This reaction typically employs a palladium or platinum catalyst (e.g., Pd/C) and a source of hydrogen gas. chemrxiv.orgacsgcipr.org The process involves cleavage of the C-O bond to yield the corresponding phenol and toluene (B28343). ambeed.com While effective, this method is not selective for the current substrate, as the thione group would also be reduced.
Alternative methods for cleaving benzyl (B1604629) ethers that avoid catalytic hydrogenation include the use of Lewis acids or oxidative reagents. thaiscience.infoacs.org Strong Lewis acids like boron trichloride (B1173362) (BCl₃) or aluminum chloride (AlCl₃) can effect cleavage. nih.gov Oxidative methods using reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or [bis(trifluoroacetoxy)iodo]benzene (B57053) can also be employed, often offering greater functional group tolerance. chemrxiv.orgrsc.orgwikipedia.orgumich.edu
Table 3: Representative Debenzylation Reactions
| Method | Reagents | Expected Product | Notes |
| Catalytic Hydrogenolysis | H₂, Pd/C | 5-Hydroxybenzo[d] chemrxiv.orgambeed.comdioxole-2-thione | Thione group may also be reduced. rsc.orgrsc.org |
| Lewis Acid Cleavage | BCl₃, pentamethylbenzene (B147382) | 5-Hydroxybenzo[d] chemrxiv.orgambeed.comdioxole-2-thione | Can be mild and selective. researchgate.net |
| Oxidative Cleavage | DDQ | 5-Hydroxybenzo[d] chemrxiv.orgambeed.comdioxole-2-thione | Useful when reductive conditions must be avoided. wikipedia.org |
Deprotection and Functional Group Interconversions
The benzyloxy group in 5-(benzyloxy)benzo[d] chemicalbook.comnih.govdioxole-2-thione serves as a common protecting group for the phenolic hydroxyl functionality. Its removal, or deprotection, is a crucial step in many synthetic pathways to unmask the phenol for further reactions.
Deprotection of the Benzyloxy Group:
The most prevalent method for the cleavage of benzyl ethers is catalytic hydrogenolysis . organic-chemistry.orgjk-sci.com This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under an atmosphere of hydrogen gas. organic-chemistry.orgjk-sci.com The process is efficient and generally proceeds under mild conditions, yielding the corresponding phenol and toluene as a byproduct. jk-sci.com
For substrates that may be sensitive to standard hydrogenation conditions, alternative methods are available. Transfer hydrogenolysis , utilizing a hydrogen donor such as 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, offers a milder alternative. organic-chemistry.orgjk-sci.com Additionally, oxidative deprotection can be achieved using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly effective for p-methoxybenzyl ethers but also applicable to simple benzyl ethers, sometimes with photoirradiation. organic-chemistry.org Strong acids can also cleave benzyl ethers, though this method is limited to substrates lacking acid-sensitive functional groups. organic-chemistry.org A combination of BCl₃ and a cation scavenger like pentamethylbenzene provides a method for chemoselective debenzylation at low temperatures. researchgate.net
| Deprotection Method | Reagents | Key Features |
| Catalytic Hydrogenolysis | H₂, Pd/C | Standard, efficient, mild conditions. organic-chemistry.orgjk-sci.com |
| Transfer Hydrogenolysis | 1,4-Cyclohexadiene, Pd/C | Milder alternative to H₂ gas. organic-chemistry.org |
| Oxidative Deprotection | DDQ | Useful for electron-rich benzyl ethers. organic-chemistry.org |
| Acidic Cleavage | Strong acids (e.g., HBr, HI) | Limited by substrate sensitivity. organic-chemistry.org |
| Lewis Acid Cleavage | BCl₃, pentamethylbenzene | Chemoselective at low temperatures. researchgate.net |
Functional Group Interconversions of the Thione Group:
The thione group (C=S) is a versatile functional handle. It can be converted into the corresponding ketone (C=O) through various oxidative methods. Desulfurization of heterocyclic thiones can also be accomplished electrochemically, often mediated by bromide, providing a route to the parent heterocycle without the thione group. nih.gov Reductive desulfurization using reagents like Raney nickel is another possibility, although its application can be limited by the pyrophoric nature of the reagent. nih.gov
Reactions at the Aromatic Ring of the Benzyloxy Moiety
The benzene (B151609) ring of the benzyloxy group is susceptible to electrophilic aromatic substitution reactions. However, these reactions are less common when the primary goal is to modify the core benzo[d] chemicalbook.comnih.govdioxole structure. The reactivity of this ring is typical of a monosubstituted benzene ring with an electron-donating ether group, which directs incoming electrophiles to the ortho and para positions.
Furthermore, the benzylic carbon—the carbon atom of the benzyl group attached to the oxygen—exhibits unique reactivity. It is susceptible to free-radical bromination, typically using N-bromosuccinimide (NBS), which can introduce a bromine atom at this position. youtube.commasterorganicchemistry.com This benzylic position can also undergo oxidation to form a carboxylic acid under harsh conditions with reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid, provided a benzylic hydrogen is present. youtube.commasterorganicchemistry.com
Transformations of the Benzo[d]chemicalbook.comnih.govdioxole Ring System
The benzo[d] chemicalbook.comnih.govdioxole ring is an electron-rich aromatic system, making it prone to electrophilic attack. The stability of this ring system is generally high, but under certain conditions, it can undergo ring-opening or rearrangement.
Electrophilic Aromatic Substitutions
The two oxygen atoms of the dioxole ring donate electron density to the fused benzene ring, activating it towards electrophilic aromatic substitution (EAS). chemicalbook.com This increased nucleophilicity facilitates reactions such as halogenation, nitration, and Friedel-Crafts reactions. The substitution pattern is directed by the existing benzyloxy group at the 5-position. Given that the benzyloxy group is an ortho, para-director, and the position para to it is occupied, electrophilic attack would be expected to occur at the positions ortho to the benzyloxy group (positions 4 and 6). The electronic and steric effects of both the benzyloxy group and the dioxole moiety will influence the regioselectivity of these substitutions.
Ring-Opening and Rearrangement Reactions
The benzo[d] chemicalbook.comnih.govdioxole ring is generally stable. However, cleavage of the methylenedioxy bridge can be achieved under specific, often harsh, conditions, for example, using certain Lewis acids or other strong reagents. Such reactions are not common and typically require forcing conditions.
Rearrangement reactions involving the benzo[d] chemicalbook.comnih.govdioxole-2-thione structure are not well-documented in the literature. However, related heterocyclic systems can undergo rearrangements such as the Payne, benzilic acid, and Favorskii rearrangements under specific conditions, suggesting that such transformations could be explored for this scaffold. libretexts.org For instance, the reaction of benzo[d] chemicalbook.comnih.govoxathiole-2-thione with benzyne (B1209423) is known to proceed via a cycloaddition–cycloreversion mechanism to yield an isomeric benzo[d] chemicalbook.comnih.gov-dithiol-2-one. mdpi.com
Derivatization Strategies and Analogue Synthesis
The structural motifs within 5-(benzyloxy)benzo[d] chemicalbook.comnih.govdioxole-2-thione make it a valuable scaffold for the synthesis of diverse analogues and complex heterocyclic conjugates.
Construction of Heterocyclic Conjugates
The thione functionality is a key reactive site for building more complex heterocyclic systems. Thione derivatives can serve as precursors for a variety of heterocycles. For example, thiosemicarbazones derived from related benzodioxole aldehydes can be cyclized with reagents like ethyl chloroacetate (B1199739) or chloroacetone (B47974) to form thiazolidinones and methylthiazoles, respectively. tandfonline.com
The thione group itself can participate in cycloaddition reactions. For instance, 1,2-dithiole-3-thiones are known to undergo 1,3-dipolar cycloadditions with alkynes. nih.gov The thione can also react with activated alkenes to form 1,3-dithiolanes. nih.gov These types of reactions could potentially be applied to 5-(benzyloxy)benzo[d] chemicalbook.comnih.govdioxole-2-thione to construct novel fused heterocyclic systems.
Furthermore, the benzo[d] chemicalbook.comnih.govdioxole moiety itself is a common starting point for the synthesis of more complex molecules. For example, functionalized benzodioxoles can undergo Suzuki-Miyaura coupling reactions to attach various aryl and heteroaryl groups. researchgate.networldresearchersassociations.com The synthesis of benzothiazoles has been achieved from benzo[d] chemicalbook.comnih.govdioxole-5-carbaldehyde and 2-aminobenzenethiol. nih.gov These strategies highlight the potential for using 5-(benzyloxy)benzo[d] chemicalbook.comnih.govdioxole-2-thione as a building block in the synthesis of a wide array of heterocyclic conjugates with potential applications in medicinal chemistry and materials science. nih.govmdpi.com
Exploration of Structure-Activity Relationship (SAR) at a Molecular Interaction Level
Following a comprehensive search of scientific literature and chemical databases, no specific research articles or detailed data were found pertaining to the structure-activity relationship (SAR) at a molecular interaction level for the compound 5-(Benzyloxy)benzo[d] nih.govnih.govdioxole-2-thione.
Consequently, the generation of detailed research findings and data tables as requested for this specific subsection is not possible. The exploration of how modifications to the 5-(benzyloxy) group, the benzo[d] nih.govnih.govdioxole core, or the 2-thione moiety influence interactions with specific biological targets has not been published in the available scientific literature. Molecular docking simulations, binding affinity assays, or crystallographic studies of this compound in complex with proteins or other macromolecules are not documented.
Therefore, a scientifically accurate and detailed analysis of its SAR at the molecular level, including the creation of corresponding data tables, cannot be provided.
Mechanistic Investigations and Reaction Pathway Elucidation
Elucidation of Reaction Mechanisms for Synthetic Transformations
The synthesis of 5-(Benzyloxy)benzo[d] frontiersin.orgresearchgate.netdioxole-2-thione would likely involve the thionation of the corresponding carbonyl precursor, 5-(benzyloxy)benzo[d] frontiersin.orgresearchgate.netdioxol-2-one. The mechanism of such transformations is crucial for optimizing reaction conditions and understanding product formation.
Role of Intermediates and Transition States
The thionation of a carbonyl compound, such as the precursor to 5-(Benzyloxy)benzo[d] frontiersin.orgresearchgate.netdioxole-2-thione, using a thionating agent like Lawesson's reagent, is believed to proceed through a series of intermediates and transition states. While specific studies on this exact molecule are lacking, computational studies on the thionation of other carbonyl compounds suggest a general pathway. The reaction likely initiates with the coordination of the carbonyl oxygen to the phosphorus atom of the thionating agent. This is followed by a cycloaddition step to form a four-membered oxathiaphosphetane intermediate. The stability and structure of this intermediate are critical in determining the reaction pathway. The subsequent fragmentation of this intermediate through a transition state leads to the formation of the thiocarbonyl product and a phosphorus-containing byproduct. The nature of the benzyloxy substituent at the 5-position could influence the electronic properties of the benzodioxole ring system, potentially affecting the stability of intermediates and the energy of transition states, although specific research on this is not available.
Kinetic Studies and Reaction Rate Determination
Currently, there are no published kinetic studies or reaction rate data specifically for the synthesis or reactions of 5-(Benzyloxy)benzo[d] frontiersin.orgresearchgate.netdioxole-2-thione. Such studies would be invaluable for a deeper understanding of the reaction mechanism. By monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration of reactants and catalysts), the rate law and activation parameters (activation energy, enthalpy, and entropy of activation) could be determined. This data would provide quantitative insights into the factors governing the reaction rate and could help in elucidating the rate-determining step of the synthetic pathway.
Advanced Spectroscopic Probes for Mechanistic Insight (excluding basic compound identification)
To gain a deeper understanding of the reaction mechanism in real-time, advanced spectroscopic techniques can be employed beyond simple compound identification.
In-situ Monitoring of Reactions
In-situ spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy could be utilized to monitor the formation and consumption of reactants, intermediates, and products during the synthesis of 5-(Benzyloxy)benzo[d] frontiersin.orgresearchgate.netdioxole-2-thione. For instance, in-situ FTIR could track the disappearance of the C=O stretching vibration of the starting carbonyl compound and the appearance of the C=S stretching vibration of the thione product. This would allow for the direct observation of reaction progress and the potential detection of transient intermediates, providing valuable data for mechanistic elucidation. However, no such specific studies have been reported for this compound.
Computational Approaches to Reaction Mechanism
Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level, providing insights that are often difficult to obtain experimentally. For the study of 5-(Benzyloxy)benzo[d] frontiersin.orgresearchgate.netdioxole-2-thione, computational methods could be used to:
Model Reaction Pathways: Density functional theory (DFT) calculations can be employed to map out the potential energy surface of the thionation reaction. This would involve locating the structures of reactants, intermediates, transition states, and products.
Calculate Activation Barriers: By determining the energies of the transition states relative to the reactants, the activation barriers for different steps in the reaction mechanism can be calculated. This information is crucial for understanding the feasibility and rate of the reaction.
Analyze Electronic Structure: Computational methods can provide detailed information about the electronic structure of the molecule, including charge distribution and molecular orbitals. This can help in understanding the reactivity of different sites within the molecule and the nature of bonding in intermediates and transition states.
While general computational studies on the thionation of carbonyls exist, specific computational analyses for 5-(Benzyloxy)benzo[d] frontiersin.orgresearchgate.netdioxole-2-thione have not been found in the reviewed literature. Such studies would be highly beneficial in complementing experimental investigations and providing a comprehensive understanding of its chemical behavior.
Theoretical and Computational Studies of 5 Benzyloxy Benzo D 1 2 Dioxole 2 Thione
Electronic Structure and Reactivity Predictions
Computational quantum chemistry provides powerful tools for elucidating the electronic structure of a molecule, which in turn governs its reactivity. Methods like Density Functional Theory (DFT) are commonly used to predict electronic properties with a high degree of accuracy.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability; a smaller gap generally implies higher reactivity. pku.edu.cn
Table 1: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.2 | Indicates electron-donating capability (nucleophilicity). |
| ELUMO | -1.8 | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 4.4 | Suggests moderate kinetic stability and reactivity. |
Note: The values presented are predictive and based on typical DFT calculations for analogous aromatic thione and benzodioxole compounds.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. youtube.comyoutube.com It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions prone to electrophilic and nucleophilic attack. walisongo.ac.id In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles, while regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. nih.govwikimedia.org
For 5-(Benzyloxy)benzo[d] cdnsciencepub.comnih.govdioxole-2-thione, the MEP map is expected to show a significant negative potential localized around the sulfur atom of the thione group due to its high electron density and lone pairs. cdnsciencepub.com The oxygen atoms of the dioxole ring and the benzyloxy ether linkage would also exhibit negative potential. nih.govwikimedia.org These regions represent the primary sites for electrophilic interactions. Conversely, positive potential would be concentrated on the hydrogen atoms of the aromatic rings, making them potential sites for weak hydrogen bonding or interaction with nucleophiles.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are crucial for its function, particularly in biological contexts where it may need to fit into a specific receptor site. The 5-(Benzyloxy)benzo[d] cdnsciencepub.comnih.govdioxole-2-thione molecule possesses considerable conformational flexibility, primarily due to the rotation around the single bonds of the benzyloxy side chain. researchgate.netresearchgate.net
Conformational analysis, typically performed using quantum chemical calculations, can identify the most stable, low-energy arrangements (conformers) of the molecule. The key degrees of freedom are the dihedral angles involving the C-O-C ether linkage of the benzyloxy group. researchgate.net These rotations determine the spatial orientation of the terminal phenyl ring relative to the benzodioxole-2-thione core.
Table 2: Key Predicted Dihedral Angles for a Stable Conformer
| Dihedral Angle | Atoms Involved | Predicted Value (degrees) |
|---|---|---|
| τ1 | C(ring)-C-O-C(methylene) | ~120° |
| τ2 | C-O-C(methylene)-C(phenyl) | ~180° (anti) or ~60° (gauche) |
Note: Values are illustrative of plausible low-energy conformations.
Prediction of Spectroscopic Properties from First Principles
Quantum chemical calculations are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.govmdpi.com Techniques like DFT can accurately forecast NMR chemical shifts and IR vibrational frequencies. mdpi.comresearchgate.net
For 5-(Benzyloxy)benzo[d] cdnsciencepub.comnih.govdioxole-2-thione, the predicted ¹³C NMR spectrum would feature a characteristic signal for the thione carbon (C=S) at a significantly downfield chemical shift (likely >180 ppm). mdpi.com The aromatic carbons, methylene (B1212753) carbons (from both the dioxole and benzyloxy groups), and ether-linked carbons would appear in their expected regions. The ¹H NMR spectrum would show signals for the aromatic protons, as well as distinct singlets or coupled signals for the methylene protons of the dioxole and benzyloxy groups.
The predicted IR spectrum would display characteristic absorption bands corresponding to the C=S stretch, various C-O stretches from the ether and dioxole moieties, aromatic C=C and C-H stretching vibrations, and CH₂ bending vibrations.
Table 3: Predicted NMR Chemical Shifts (ppm)
| Atom Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
|---|---|---|
| C=S (Thione) | 185 - 195 | - |
| Aromatic C-H | 110 - 130 | 6.8 - 7.5 |
| Aromatic C (quaternary) | 130 - 150 | - |
| O-CH₂-O (Dioxole) | ~102 | ~6.0 |
| Ar-O-CH₂-Ar | ~70 | ~5.1 |
Note: These are estimated chemical shift ranges based on computational predictions for similar functional groups. nih.gov
Computational Design of Novel Derivatives and Analogs
Computational studies are not only for prediction but also for rational design. nih.govarabjchem.org By understanding the structure-property relationships of 5-(Benzyloxy)benzo[d] cdnsciencepub.comnih.govdioxole-2-thione, new analogs with potentially improved characteristics (e.g., enhanced biological activity, better solubility) can be designed in silico. nih.govbohrium.com
Based on the FMO and MEP analyses, strategic modifications can be proposed. For instance, introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) onto the benzyloxy phenyl ring would be expected to lower the LUMO energy, potentially making the molecule a better electron acceptor. Conversely, adding electron-donating groups (e.g., -OCH₃, -NH₂) could raise the HOMO energy, enhancing its nucleophilicity. nih.gov These electronic modifications would directly impact the molecule's reactivity and its potential to engage in specific intermolecular interactions, such as those with a biological receptor. Computational screening of a virtual library of such derivatives can prioritize the most promising candidates for synthesis and experimental testing.
Table 4: Proposed Derivatives and Predicted Effect on Electronic Properties
| Derivative Modification (on benzyloxy ring) | Predicted Effect on HOMO-LUMO Gap (ΔE) | Potential Consequence |
|---|---|---|
| Addition of -NO₂ (para position) | Decrease | Increased reactivity, enhanced electron-accepting ability. |
| Addition of -OCH₃ (para position) | Slight Decrease/Increase | Enhanced electron-donating ability. |
| Replacement of Phenyl with Pyridyl | Decrease | Altered solubility and hydrogen bonding capacity. |
Applications in Advanced Organic and Medicinal Chemistry Research
Role as a Versatile Building Block in Complex Molecule Synthesis
The benzodioxole moiety is a well-established pharmacophore found in numerous natural products and synthetic compounds, serving as a crucial building block in the construction of more complex molecular architectures. While direct literature on the synthetic applications of 5-(benzyloxy)benzo[d] frontiersin.orgnih.govdioxole-2-thione is specific, the reactivity of the broader benzodioxole class provides a strong indication of its potential. For instance, the benzodioxole framework has been integral to the total synthesis of benzylisoquinoline alkaloids, a class of compounds with significant pharmacological activities. rsc.org The strategic incorporation of the benzodioxole unit is a key step in these multi-step syntheses.
Furthermore, derivatives of benzodioxole have been successfully employed in sophisticated cross-coupling reactions. A notable example is the use of (6-bromobenzo[d] frontiersin.orgnih.govdioxol-5-yl)methanol as a starting material in a synthetic route that includes a Suzuki-Miyaura coupling reaction to generate novel heterocyclic compounds. worldresearchersassociations.comresearchgate.net This highlights the utility of functionalized benzodioxoles in creating diverse molecular libraries. The thione group in 5-(benzyloxy)benzo[d] frontiersin.orgnih.govdioxole-2-thione offers a reactive handle for various chemical transformations, including reactions with electrophiles and participation in cycloaddition reactions, further expanding its utility as a versatile building block.
Scaffold for Lead Compound Identification in Chemical Biology (excluding clinical human trials)
The benzodioxole scaffold is a recurring motif in compounds designed for various biological targets, underscoring its importance in medicinal chemistry and chemical biology for the identification of lead compounds.
A series of 5-substituted benzo[d] frontiersin.orgnih.govdioxole derivatives were designed and synthesized as potent anticonvulsant agents, demonstrating the value of this scaffold in neurology-focused drug discovery. nih.gov In another study, the benzodioxole nucleus was utilized in the synthesis of novel molecules with a range of biological activities, including antiepileptic and analgesic potentials. d-nb.info These examples showcase the benzodioxole core as a privileged scaffold for generating compounds with therapeutic potential.
Table 1: Examples of Bioactive Scaffolds Based on the Benzodioxole Core
| Compound Class | Therapeutic Area | Research Focus |
| 5-Substituted benzo[d] frontiersin.orgnih.govdioxole derivatives | Anticonvulsant | Design and synthesis of potent anticonvulsant agents. nih.gov |
| Benzodioxole aryl acetates and carboxamides | Antidiabetic | Inhibition of α-amylase and lipase. d-nb.info |
| N-(benzo[d] frontiersin.orgnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides | Plant Growth Regulation | Development of potent auxin receptor agonists. frontiersin.orgresearchgate.netnih.gov |
While specific target identification studies for 5-(benzyloxy)benzo[d] frontiersin.orgnih.govdioxole-2-thione are not extensively documented, research on related benzodioxole derivatives provides valuable insights into their molecular interactions. For instance, in the development of benzodioxole derivatives as potent auxin receptor agonists, molecular docking studies were employed to understand the binding interactions with the target protein, TIR1. researchgate.net These computational studies revealed that the benzodioxole ring plays a crucial role in establishing strong binding interactions with key amino acid residues, such as Ile235 and His201, identifying it as an important pharmacophore for activity. d-nb.info Such in silico methods are instrumental in the rational design of new bioactive molecules based on the benzodioxole scaffold and in elucidating their mechanism of action at a molecular level.
Development of Functional Materials and Probes
The application of the benzodioxole scaffold extends beyond medicinal chemistry into the realm of functional materials and molecular probes. The inherent fluorescence of certain aromatic systems can be harnessed to create probes for biological imaging and sensing. Although the development of fluorescent probes based specifically on 5-(benzyloxy)benzo[d] frontiersin.orgnih.govdioxole-2-thione is an emerging area, the general principles of probe design suggest its potential. For example, various heterocyclic scaffolds have been successfully functionalized with fluorophores to create high-affinity probes for studying biological receptors through fluorescence-based techniques. nih.gov The benzodioxole moiety, with its potential for chemical modification, could serve as a core structure for the development of novel fluorescent probes. The introduction of specific functionalities could allow for the targeted labeling of biomolecules and the visualization of cellular processes.
Future Directions and Emerging Research Avenues
Development of Novel and Highly Efficient Synthetic Methods
Currently, the synthesis of 5-(Benzyloxy)benzo[d] researchgate.netrsc.orgdioxole-2-thione is not explicitly detailed in the scientific literature. However, a plausible route can be envisioned based on established methods for the synthesis of related benzodioxole and thione-containing compounds. A key precursor would be 5-(benzyloxy)benzo[d] researchgate.netrsc.orgdioxole, which can be synthesized from sesamol. The subsequent introduction of the 2-thione functionality could potentially be achieved through a multi-step sequence involving formylation, oxidation, and thionation.
Future research should focus on developing more direct and efficient synthetic strategies. This could involve the exploration of novel catalytic systems for the direct C-H functionalization of the benzodioxole ring, followed by the introduction of the thione group. Additionally, the use of modern thionating reagents could provide milder and more selective methods for the conversion of a corresponding carbonate or other precursor into the desired thione. openmedicinalchemistryjournal.comnih.gov
Table 1: Potential Synthetic Strategies for 5-(Benzyloxy)benzo[d] researchgate.netrsc.orgdioxole-2-thione
| Step | Proposed Reaction | Key Reagents and Conditions | Potential Advantages |
| 1 | Benzylation of Sesamol | Benzyl (B1604629) halide, base (e.g., K₂CO₃), solvent (e.g., acetone) | Well-established reaction with high yields. organic-chemistry.org |
| 2 | Formylation of 5-(Benzyloxy)benzo[d] researchgate.netrsc.orgdioxole | Vilsmeier-Haack or Duff reaction | Provides the aldehyde precursor for the 2-position. |
| 3 | Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Converts the aldehyde to a formate (B1220265) ester. |
| 4 | Hydrolysis | Base (e.g., NaOH) | Forms the corresponding 2-hydroxy derivative. |
| 5 | Thionation | Lawesson's reagent, P₄S₁₀, or other thionating agents | Converts the hydroxyl or a carbonate intermediate to the thione. libretexts.org |
Exploration of Unconventional Reactivity Patterns
Future research could investigate the following unconventional reactivity patterns:
Cycloaddition Reactions: The thiocarbonyl group can participate as a dienophile or dipolarophile in cycloaddition reactions, providing access to complex heterocyclic systems. nih.govwikipedia.orglibretexts.org The exploration of [4+2], [3+2], and [2+2] cycloadditions could lead to the synthesis of novel molecular architectures.
Radical Reactions: The thiocarbonyl group can undergo radical addition reactions, which could be exploited for the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org
Photochemical Reactions: The photochemical properties of benzodioxole thiones have not been investigated. Irradiation could lead to unique rearrangements or cycloaddition reactions, opening up new avenues for synthetic utility.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. thieme-connect.denih.govresearchgate.net The synthesis of 5-(Benzyloxy)benzo[d] researchgate.netrsc.orgdioxole-2-thione and its derivatives is well-suited for adaptation to flow processes. researchgate.netuc.pt
Key areas for development include:
Telescoped Synthesis: Developing a continuous flow process where multiple synthetic steps are performed sequentially without the isolation of intermediates would significantly improve efficiency. acs.orgworldresearchersassociations.com
In-line Purification: Integrating in-line purification techniques would streamline the manufacturing process and provide a direct route to the purified product.
Automated Library Synthesis: Combining flow chemistry with automated systems would enable the rapid synthesis of a library of derivatives with diverse substituents, facilitating structure-activity relationship studies. researchgate.net
Table 2: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds
| Feature | Batch Synthesis | Flow Chemistry |
| Safety | Handling of hazardous reagents and intermediates can be risky on a large scale. | Improved safety due to small reaction volumes and better heat transfer. thieme-connect.de |
| Scalability | Scaling up can be challenging and may require significant process redevelopment. | Readily scalable by running the system for longer periods. |
| Reaction Control | Less precise control over reaction parameters like temperature and mixing. | Precise control over reaction parameters, leading to higher yields and purity. |
| Efficiency | Can be time-consuming due to the need for isolation and purification of intermediates. | Increased efficiency through telescoped reactions and in-line purification. acs.org |
Advanced Machine Learning and AI in Compound Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by enabling the rapid design of novel molecules and the prediction of their properties and synthetic routes. nih.govmdpi.comfrontiersin.org
Future applications of AI in the context of 5-(Benzyloxy)benzo[d] researchgate.netrsc.orgdioxole-2-thione include:
De Novo Design: Utilizing generative models to design novel derivatives with optimized properties for specific applications. frontiersin.orgnih.gov These models can explore vast chemical spaces to identify promising new structures.
Predictive Modeling: Employing ML models to predict the reactivity, and other chemical properties of new derivatives, thereby guiding synthetic efforts. nih.govnih.govresearchgate.netrsc.orgarxiv.org
Retrosynthetic Analysis: Using AI-powered tools to predict the most efficient synthetic routes for novel target molecules, saving time and resources in the laboratory. nih.gov
Expanding Applications in Chemical Biology beyond Current Scope (non-clinical)
While the specific biological activities of 5-(Benzyloxy)benzo[d] researchgate.netrsc.orgdioxole-2-thione are unknown, the benzodioxole scaffold is present in numerous biologically active compounds. chemicalbook.comnih.govresearchgate.netnih.govnajah.edu This suggests that derivatives of the title compound could have interesting applications in chemical biology as research tools.
Potential non-clinical applications to be explored include:
Fluorescent Probes: The benzodioxole core is a component of some fluorescent dyes. researchgate.net By modifying the structure of 5-(Benzyloxy)benzo[d] researchgate.netrsc.orgdioxole-2-thione, it may be possible to develop novel fluorescent probes for imaging and sensing applications in biological systems.
Enzyme Inhibitors: Benzodioxole derivatives have been shown to inhibit various enzymes. chemicalbook.comnih.govnih.gov Screening libraries of 5-(Benzyloxy)benzo[d] researchgate.netrsc.orgdioxole-2-thione derivatives against a panel of enzymes could lead to the discovery of potent and selective inhibitors for use as research tools.
Protein Labeling: The reactivity of the thione group could be exploited for the development of novel reagents for the selective labeling of proteins, which is a valuable tool for studying protein function.
Q & A
Q. What are the recommended methods for synthesizing 5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Synthesis typically involves benzylation of a hydroxylated benzo[d][1,3]dioxole precursor under basic conditions, followed by thionation using Lawesson’s reagent or phosphorus pentasulfide. Key variables to optimize include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity.
- Temperature : Thionation reactions often require reflux conditions (e.g., 110–120°C).
- Catalyst loading : Adjust stoichiometry of thionation agents to minimize byproducts.
Post-synthesis, confirm structure via H/C NMR and HRMS. Yield improvements can be tested using fractional factorial design to isolate critical factors (e.g., reaction time, solvent purity) .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- Mass Spectrometry (HRMS) : Compare experimental [M+H] or [M–COR] peaks with theoretical values (e.g., ±2 ppm tolerance).
- Elemental Analysis : Validate empirical formulas by matching calculated vs. experimental C/H/N/S percentages.
- NMR : Assign peaks using DEPT-135 (for CH/CH differentiation) and H-C HSQC for correlation. For example, the benzyloxy group’s methylene protons typically appear as a singlet near δ 5.1 ppm.
Cross-validate with IR spectroscopy (C=S stretch ~1200 cm) to confirm thione functionality .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, ANSI-approved goggles, and a lab coat. Use respirators if dust/aerosol formation is likely.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic gases (e.g., HS during decomposition).
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent oxidation or moisture absorption .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental data regarding the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Re-evaluate Computational Models : Use higher-level DFT methods (e.g., B3LYP-D3/def2-TZVP) to account for dispersion forces and solvent effects.
- Experimental Controls : Perform kinetic isotope effect (KIE) studies to distinguish between SN1/SN2 mechanisms.
- In Situ Monitoring : Employ techniques like ReactIR to track intermediate formation and adjust mechanistic hypotheses.
Cross-reference with crystallographic data (e.g., Cambridge Structural Database) to validate steric/electronic environments .
Q. How can researchers design experiments to investigate the environmental degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolysis Studies : Prepare buffered solutions (pH 3–11) and monitor degradation via HPLC-UV/LC-MS.
- Thermal Stability : Use accelerated aging experiments (40–80°C) to model long-term environmental persistence.
- Ecotoxicology Assays : Test degradation products for aquatic toxicity using Daphnia magna or algal growth inhibition tests.
Ensure compliance with OECD guidelines for hydrolytic stability testing .
Q. What advanced techniques are suitable for probing the electronic effects of the benzyloxy substituent on the thione moiety’s reactivity?
- Methodological Answer :
- Electrochemical Analysis : Perform cyclic voltammetry to measure redox potentials and electron-withdrawing/donating effects.
- X-ray Photoelectron Spectroscopy (XPS) : Quantify sulfur electron density shifts in the thione group.
- Computational NBO Analysis : Calculate charge distribution and resonance interactions to correlate with experimental reactivity trends.
Pair with Hammett substituent constants (σ) to predict substituent effects on reaction rates .
Data Analysis & Experimental Design
Q. How should researchers address discrepancies in elemental analysis data (e.g., C/H/N percentages) for this compound?
- Methodological Answer :
- Sample Purity : Re-crystallize or chromatograph the compound to remove impurities (e.g., solvent residues).
- Instrument Calibration : Validate elemental analyzer calibration using certified standards (e.g., acetanilide).
- Alternative Techniques : Supplement with combustion analysis or X-ray crystallography for empirical formula confirmation.
Document systematic errors (e.g., hygroscopicity) and repeat under controlled humidity .
Q. What experimental design principles apply when optimizing catalytic systems for this compound derivatization?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize catalyst loading, temperature, and solvent ratios.
- High-Throughput Screening : Test Pd/C, CuI, or enzyme catalysts in parallel reactors to identify optimal conditions.
- Kinetic Profiling : Conduct time-resolved GC-MS to identify rate-limiting steps and catalyst deactivation pathways.
Validate with turnover number (TON) and frequency (TOF) calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
